molecular formula C7H6Br2FN B1530003 2,3-Dibromo-5-fluorobenzylamine CAS No. 1803777-81-2

2,3-Dibromo-5-fluorobenzylamine

Cat. No.: B1530003
CAS No.: 1803777-81-2
M. Wt: 282.94 g/mol
InChI Key: DJXVZUAJUVWBLI-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-fluorobenzylamine is an organic compound that belongs to the class of halogenated benzylamines It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-fluorobenzylamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the use of 2,3-dibromo-5-fluorobenzyl chloride as a starting material, which is then reacted with ammonia or an amine to form the desired benzylamine compound . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are typically carried out in controlled environments to ensure the safety and purity of the final product. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-fluorobenzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of bases like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,3-Dibromo-5-fluorobenzylamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluorobenzylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-4-fluorobenzylamine
  • 2,3-Dibromo-5-chlorobenzylamine
  • 2,3-Dibromo-5-iodobenzylamine

Uniqueness

2,3-Dibromo-5-fluorobenzylamine is unique due to the specific positioning of the bromine and fluorine atoms on the benzylamine core. This unique halogenation pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and binding characteristics, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

(2,3-dibromo-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXVZUAJUVWBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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